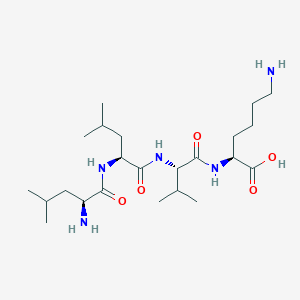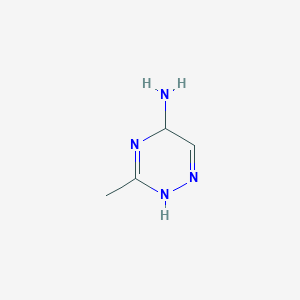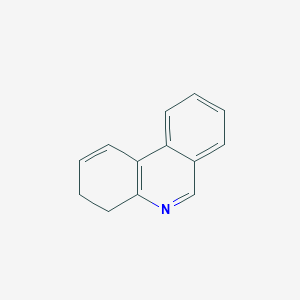
3,4-Dihydrophenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrophenanthridine is a heterocyclic organic compound that belongs to the class of dihydrophenanthridines These compounds are characterized by a phenanthridine core structure with two additional hydrogen atoms, making them partially saturated
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydrophenanthridine can be synthesized through several methods. One common approach involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. This method utilizes a novel o-silylaryl triflate precursor to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves the hydrogenation of phenanthridine using a ruthenium catalyst under hydrogen gas at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions makes these methods suitable for large-scale production.
化学反应分析
Types of Reactions: 3,4-Dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinones.
Reduction: It can be reduced to form fully saturated phenanthridines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a ruthenium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthridinones.
Reduction: Fully saturated phenanthridines.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3,4-Dihydrophenanthridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-Dihydrophenanthridine involves its ability to participate in redox reactions. It acts as a model for reduced nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) in biomimetic chemistry. The compound undergoes hydride transfer reactions, mimicking the natural processes of NADH and NADPH in cellular metabolism .
相似化合物的比较
Phenanthridine: Lacks the additional hydrogen atoms present in 3,4-Dihydrophenanthridine.
Phenanthridinone: An oxidized form of this compound.
Dihydroquinoline: Another partially saturated heterocyclic compound with similar chemical properties.
Uniqueness: this compound is unique due to its ability to serve as a model for NADH and NADPH in biomimetic chemistry. Its partially saturated structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
627529-39-9 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3,4-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-3,5-7,9H,4,8H2 |
InChI 键 |
ADRLXOMDFBVBNM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)


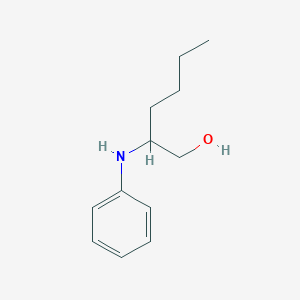

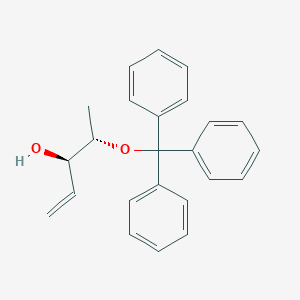
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)
